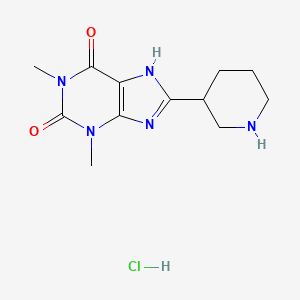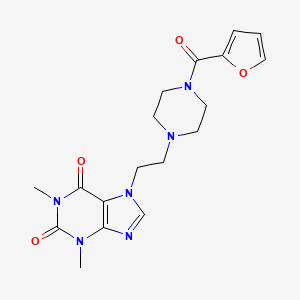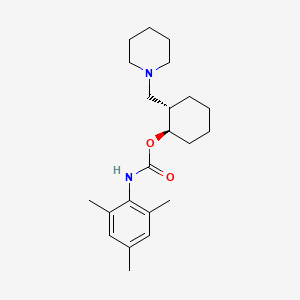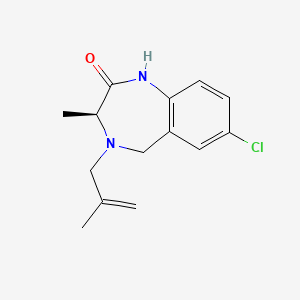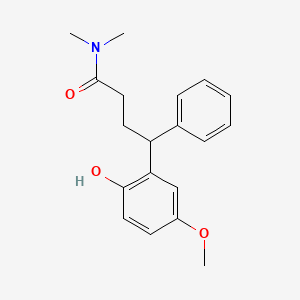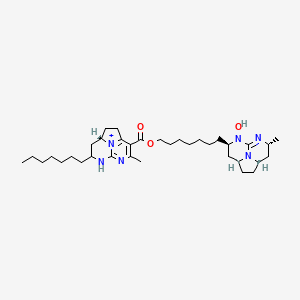
Batzelladine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Batzelladine I is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those of the genus Crambe. This compound is part of a larger family of batzelladine alkaloids, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential antiviral and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of batzelladine I involves several key steps, including the formation of its polycyclic guanidine core. One common approach is the [4 + 2]-annulation of vinyl carbodiimides with chiral N-alkyl imines . This method allows for the creation of the stereochemically rich polycyclic guanidine cores characteristic of batzelladine alkaloids. Additional steps, such as long-range directed hydrogenation and diastereoselective intramolecular iodo-amination, are employed to achieve the final product with excellent stereocontrol .
Industrial Production Methods
While the industrial production of this compound is not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale production. The modular strategy used in the synthesis of batzelladine D, which involves gram-scale preparation of intermediates and pinpoint stereocontrol, could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Batzelladine I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanidine core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the guanidine groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, each with potentially different biological activities. These analogs can be used to study structure-activity relationships and optimize the compound’s therapeutic potential.
Scientific Research Applications
Batzelladine I has been the subject of extensive scientific research due to its promising biological activities. Some key applications include:
Industry: The unique structure and biological activities of this compound make it a valuable compound for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of batzelladine I involves its interaction with specific molecular targets and pathways. For instance, this compound inhibits the binding of HIV gp120 to the human CD4 receptor on T cells, thereby preventing the virus from entering and infecting the cells . Additionally, this compound induces the dissociation of protein tyrosine kinase p56 lck from CD4, which plays a role in its immunosuppressive effects .
Comparison with Similar Compounds
Batzelladine I can be compared to other similar compounds within the batzelladine family, such as batzelladine A, B, and D. These compounds share a polycyclic guanidine core but differ in their side chains and specific functional groups. For example:
Batzelladine A: Known for its antiviral activity against HIV.
Batzelladine B: Similar to batzelladine A but with different side chains.
Batzelladine D: Exhibits antimicrobial activity and has been synthesized using a modular strategy.
The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
188112-86-9 |
|---|---|
Molecular Formula |
C35H57N6O3+ |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
7-[(1S,4S,6R,10R)-7-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-8-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |
InChI |
InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-28-18-19-31-32(25(3)37-34(38-26)40(28)31)33(42)44-20-13-10-7-9-12-15-30-23-29-17-16-27-21-24(2)36-35(39(27)29)41(30)43/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27+,28+,29+,30-/m1/s1 |
InChI Key |
NNMOCIQZSZKYEQ-WGJBBYDGSA-O |
Isomeric SMILES |
CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N[C@@H](C6)C)N4O)C)N1 |
Canonical SMILES |
CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=NC(C6)C)N4O)C)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


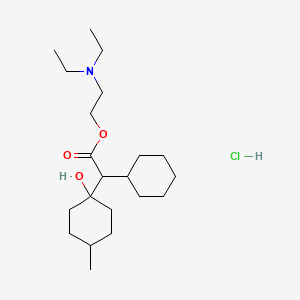
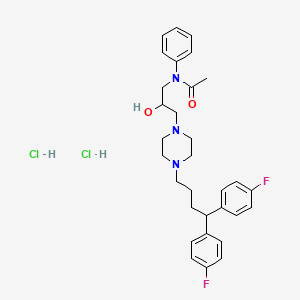
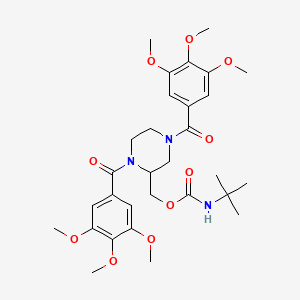
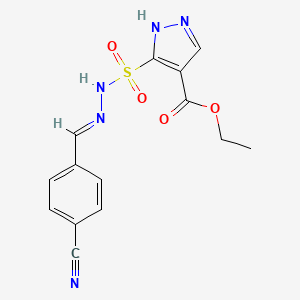

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
